AS-604850

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

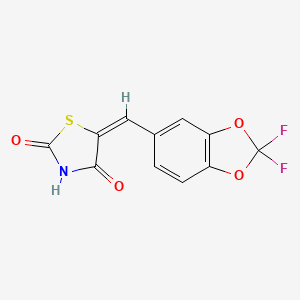

AS-604850 is a selective and ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound has shown significant selectivity, being over 30-fold more selective for PI3Kγ than for PI3K delta and PI3K beta, and 18-fold more selective than for PI3K alpha . It is primarily used in scientific research to study the PI3Kγ pathway and its implications in various biological processes.

Méthodes De Préparation

The synthesis of AS-604850 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its selectivity and activity. The synthetic route typically involves the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Introduction: Specific functional groups are introduced to enhance the selectivity and activity of the compound. This often involves the use of reagents such as fluorinating agents and thiazolidinedione derivatives.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiazolidinedione ring in AS-604850 can undergo oxidation, yielding sulfoxide or sulfone derivatives. This reactivity is consistent with similar thiazolidinedione compounds. Potential oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) in acidic conditions

-

Potassium permanganate (KMnO₄) under aqueous or organic solvents

| Oxidation Pathway | Expected Products | Reagents | Solvent |

|---|---|---|---|

| Sulfoxide Formation | This compound sulfoxide | H₂O₂ | Acetic acid |

| Sulfone Formation | This compound sulfone | KMnO₄ | Water/EtOH |

Substitution Reactions

The benzodioxole group’s oxygen atoms may act as nucleophilic sites, enabling substitution reactions. For example:

-

Electrophilic substitution at oxygen positions with alkyl halides (e.g., CH₃I) in polar aprotic solvents like DMF.

-

Nucleophilic substitution with amines (e.g., NH₂CH₃) under basic conditions.

| Substitution Type | Reagents | Products | Solvent |

|---|---|---|---|

| Electrophilic | CH₃I, K₂CO₃ | Alkylated benzodioxole | DMF |

| Nucleophilic | NH₂CH₃, NaH | Aminated benzodioxole | DMSO |

Stability and Solubility

This compound’s solubility in DMSO (57 mg/mL) and ethanol (5 mg/mL) suggests compatibility with polar aprotic or protic solvents. Its stability under room-temperature storage implies resistance to spontaneous degradation, though prolonged exposure to oxidizing agents may alter stability.

Biological Interactions and Implications

This compound’s chemical structure enables selective binding to PI3Kγ, a key enzyme in inflammatory signaling pathways. Its difluoro-benzodioxole group forms hydrogen bonds with Asp787 and Lys779 residues in the PI3Kγ active site , which may influence its reactivity in biological milieus.

Applications De Recherche Scientifique

Immunology and Inflammation

AS-604850 has demonstrated efficacy in modulating immune responses in various models:

- Experimental Autoimmune Encephalomyelitis (EAE) :

- In EAE mouse models, this compound treatment led to a significant reduction in leukocyte infiltration into the central nervous system, decreased clinical symptoms, and increased myelination .

- A study showed that administering this compound at a dose of 7.5 mg/kg/day effectively alleviated symptoms associated with EAE, highlighting its potential for treating autoimmune diseases .

Cancer Research

The compound has been investigated for its role in cancer therapy:

- Pancreatic Carcinogenesis :

Cardiovascular Studies

This compound's effects on ischemia-reperfusion injury have been explored:

- In models of acute myocardial infarction, the compound was found to blunt protective effects on cardiac function when administered during ischemic preconditioning, indicating its role in cardiac signaling pathways .

Data Tables

Case Studies

- EAE Model Study :

- Cancer Study :

Mécanisme D'action

AS-604850 exerts its effects by selectively inhibiting the activity of PI3KγBy preventing the activation of these signaling pathways, this compound can modulate various cellular processes, including cell migration, survival, and inflammation . The compound specifically targets the PI3Kγ isoform, which is predominantly expressed in immune cells and plays a crucial role in inflammatory responses.

Comparaison Avec Des Composés Similaires

AS-604850 is unique in its high selectivity for PI3Kγ compared to other PI3K isoforms. Similar compounds include:

AS-605240: Another selective PI3Kγ inhibitor with higher potency but similar selectivity profile.

Wortmannin: A non-selective PI3K inhibitor that targets multiple PI3K isoforms but lacks the specificity of this compound.

This compound’s uniqueness lies in its ability to selectively inhibit PI3Kγ without significantly affecting other PI3K isoforms, making it a valuable tool for studying the specific role of PI3Kγ in various biological processes .

Propriétés

Formule moléculaire |

C11H5F2NO4S |

|---|---|

Poids moléculaire |

285.23 g/mol |

Nom IUPAC |

(5E)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C11H5F2NO4S/c12-11(13)17-6-2-1-5(3-7(6)18-11)4-8-9(15)14-10(16)19-8/h1-4H,(H,14,15,16)/b8-4+ |

Clé InChI |

SRLVNYDXMUGOFI-XBXARRHUSA-N |

SMILES isomérique |

C1=CC2=C(C=C1/C=C/3\C(=O)NC(=O)S3)OC(O2)(F)F |

SMILES canonique |

C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F |

Pictogrammes |

Irritant |

Synonymes |

5-(2,2-difluorobenzo(1,3)dioxol-5-ylmethylene)thiazolidine-2,4-dione AS 604850 AS-604850 AS604850 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.